
4-(4-Bromothiophen-2-yl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromothiophen-2-yl)but-3-en-2-one is an organic compound that features a bromine atom attached to a thiophene ring, which is further connected to a butenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromothiophen-2-yl)but-3-en-2-one typically involves the reaction of 4-bromothiophene with a suitable butenone precursor under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, such as the Suzuki coupling, where 4-bromothiophene is reacted with a butenone derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Bromothiophen-2-yl)but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as potassium carbonate, and a suitable solvent like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-Bromothiophen-2-yl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromothiophen-2-yl)but-3-en-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically include inhibition or activation of specific biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Bromophenyl)but-3-en-2-one: Similar structure but with a phenyl ring instead of a thiophene ring.
3-Bromothiophene: Lacks the butenone moiety, making it less complex.
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole: More complex structure with additional functional groups.
Uniqueness
4-(4-Bromothiophen-2-yl)but-3-en-2-one is unique due to the presence of both a bromothiophene and a butenone moiety, which imparts distinct chemical reactivity and potential applications. Its combination of structural features makes it a versatile compound for various research and industrial purposes.
Propiedades
Fórmula molecular |
C8H7BrOS |
|---|---|
Peso molecular |
231.11 g/mol |
Nombre IUPAC |
(E)-4-(4-bromothiophen-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C8H7BrOS/c1-6(10)2-3-8-4-7(9)5-11-8/h2-5H,1H3/b3-2+ |
Clave InChI |
QCTSATJGUGASHL-NSCUHMNNSA-N |
SMILES isomérico |
CC(=O)/C=C/C1=CC(=CS1)Br |
SMILES canónico |
CC(=O)C=CC1=CC(=CS1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


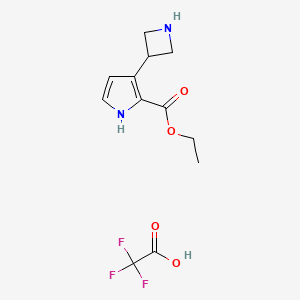



![tert-butyl N-[5-(3-{[(tert-butoxy)carbonyl]amino}propyl)pyrazolo[1,5-a]pyrimidin-6-yl]carbamate](/img/structure/B13548425.png)
methyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B13548428.png)

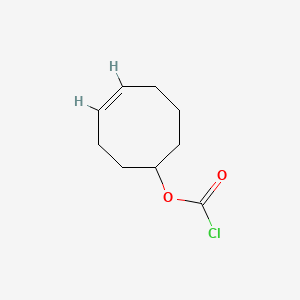


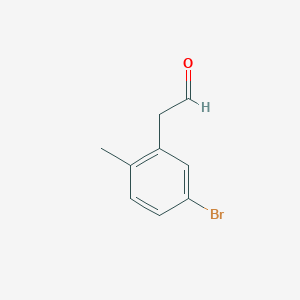
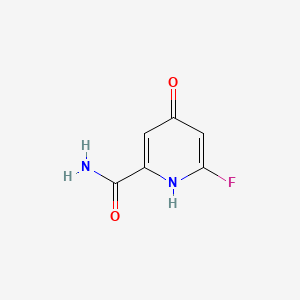
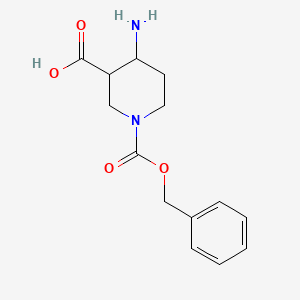
![4-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13548469.png)
